molecular formula C9H17N B14326841 Octahydro-1H-inden-2-amine CAS No. 106031-96-3

Octahydro-1H-inden-2-amine

Cat. No.: B14326841
CAS No.: 106031-96-3
M. Wt: 139.24 g/mol
InChI Key: ZLYYAOCQVXELAW-UHFFFAOYSA-N
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Description

Octahydro-1H-inden-2-amine is an organic compound with the molecular formula C9H17N It is a bicyclic amine, structurally related to indane, and is characterized by its saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-inden-2-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 1H-indene-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation and efficient catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Octahydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-1H-inden-2-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indane: A structurally related compound with an unsaturated ring system.

    Tetralin: Another bicyclic compound with a similar structure but different functional groups.

    Cyclohexylamine: A simpler amine with a single ring structure.

Uniqueness

Octahydro-1H-inden-2-amine is unique due to its fully saturated bicyclic structure, which imparts specific chemical properties and reactivity

Properties

CAS No.

106031-96-3

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-amine

InChI

InChI=1S/C9H17N/c10-9-5-7-3-1-2-4-8(7)6-9/h7-9H,1-6,10H2

InChI Key

ZLYYAOCQVXELAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CC2C1)N

Origin of Product

United States

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